

A Comparative Analysis of (R)-MIK665 and S63845 Efficacy in Melanoma Cell Lines

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Compound of Interest

Compound Name: (R)-MIK665

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the MCL1 inhibitors **(R)-MIK665** (S64315) and S63845, focusing on their efficacy in melanoma cell lines based on available experimental data.

Myeloid cell leukemia 1 (MCL1) is a critical pro-survival protein frequently overexpressed in various cancers, including melanoma, making it a prime target for therapeutic intervention. Both **(R)-MIK665** and S63845 are potent and selective inhibitors of MCL1, inducing apoptosis in cancer cells dependent on this anti-apoptotic protein. **(R)-MIK665** (also designated as S64315) is a clinical-grade derivative of S63845.^{[1][2]} This guide synthesizes findings from multiple studies to delineate their comparative performance.

Comparative Efficacy and Cellular Effects

Studies directly comparing the two compounds reveal that **(R)-MIK665** and S63845 exhibit similar efficacy in melanoma cell lines, particularly when utilized in combination therapies. One study noted that S64315 (MIK665) demonstrated "similar or better efficacy than S63845" when combined with the BCL2 inhibitor ABT-199.^[2] As single agents, their efficacy can be limited in some melanoma cell lines, but their potency is significantly enhanced when combined with other targeted therapies.^{[3][4]}

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of **(R)-MIK665** and S63845, alone or in combination, on the viability of various melanoma cell lines.

Table 1: Comparative Efficacy of S63845 and S64315 (MIK665) in Combination with Azacitidine (AZA)[5][6]

Cell Line	Combination	Relative Viability (%)
SKMEL-28	S63845 + AZA	Data not explicitly quantified in text
S64315 + AZA		Data not explicitly quantified in text
MB4667	S63845 + AZA	Data not explicitly quantified in text
S64315 + AZA		Data not explicitly quantified in text

Note: While the study states the efficacy is similar, specific percentage values for direct comparison at the same concentrations were not provided in the abstracts.

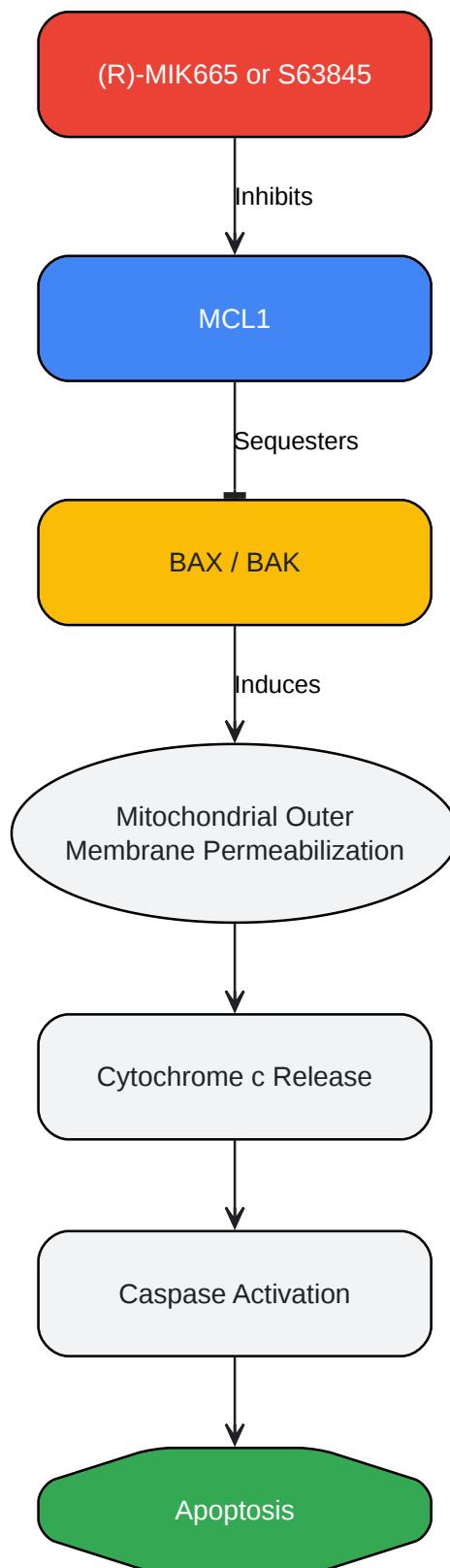
Table 2: Efficacy of S64315 (MIK665) and S63845 in Combination with ABT-199[1][2]

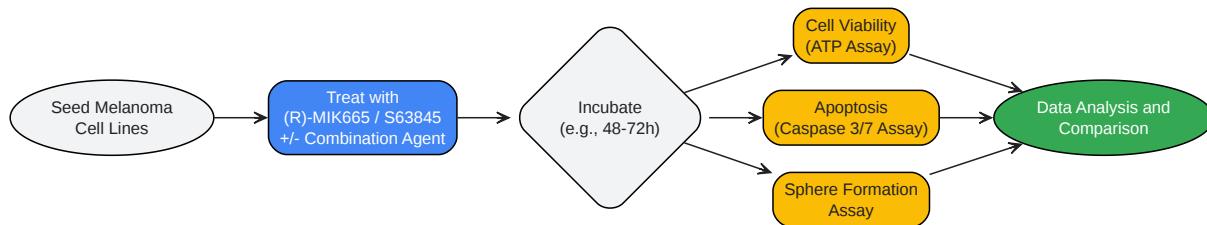
Cell Line	Combination	Effect
MB2141	S64315 (0.156-10 μ M) + ABT-199 (625 nM)	Similar efficacy in reducing cell viability
MB3616	S64315 (0.156-10 μ M) + ABT-199 (625 nM)	Similar efficacy in reducing cell viability
MB3961	S64315 (0.156-10 μ M) + ABT-199 (625 nM)	Similar efficacy in reducing cell viability
MB4667	S64315 (0.156-10 μ M) + ABT-199 (625 nM)	Similar efficacy in reducing cell viability
A375	S64315 (0.156-10 μ M) + ABT-199 (625 nM)	Similar efficacy in reducing cell viability
1205Lu	S64315 (0.156-10 μ M) + ABT-199 (625 nM)	Similar efficacy in reducing cell viability

Note: This study highlights the comparable synergistic effects of both MCL1 inhibitors when combined with a BCL2 inhibitor across multiple melanoma cell lines.[\[1\]](#)[\[2\]](#)

Signaling Pathway and Mechanism of Action

Both **(R)-MIK665** and S63845 function by binding to the BH3-binding groove of the MCL1 protein.[\[4\]](#) This action prevents MCL1 from sequestering pro-apoptotic proteins like BAK and BAX. Once liberated, BAX and BAK can oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[\[7\]](#)





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